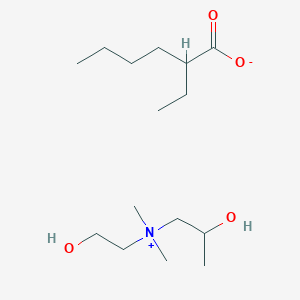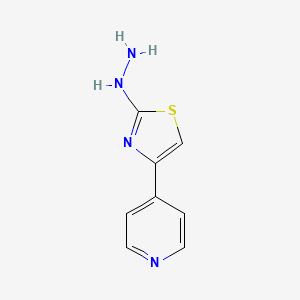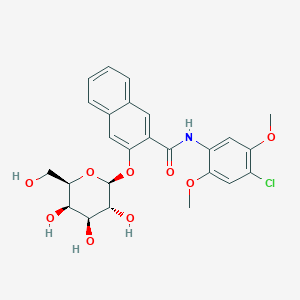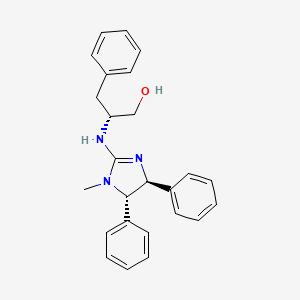![molecular formula C10H18N2O B13817587 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one CAS No. 328899-05-4](/img/structure/B13817587.png)
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one is a bicyclic compound that features a unique diazabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a bicyclic nonane ring system with nitrogen atoms at specific positions, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction, where piperidones react with formalin and primary amines under specific conditions . This reaction produces bispidinones, which can be further reduced to form the desired diazabicyclo compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as bispidanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Industry: This compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as stimulation of erythrocyte and platelet proliferative activity .
Vergleich Mit ähnlichen Verbindungen
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one can be compared with other similar compounds, such as:
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: This compound has a similar bicyclic structure but differs in the substituents attached to the ring.
1-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)-3-piperidin-1-ylpropan-1-one: This compound features additional functional groups that impart different chemical properties.
The uniqueness of 1-(3,9-Diazabicyclo[33
Eigenschaften
CAS-Nummer |
328899-05-4 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-6-8-4-3-5-9(7-12)11-8/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
KBQNGHUIYSTQKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC2CCCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
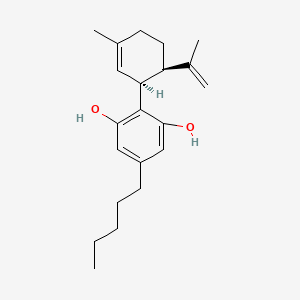
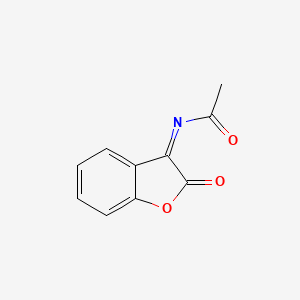
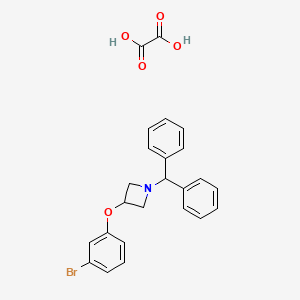
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
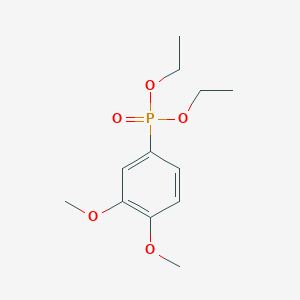
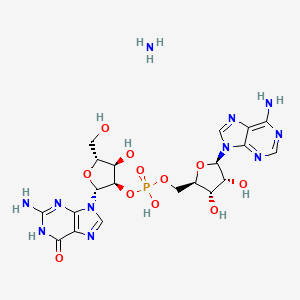
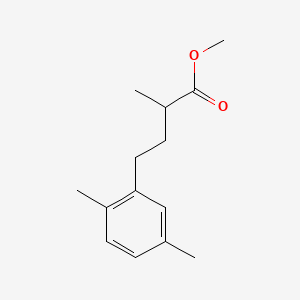
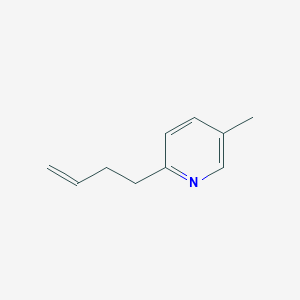
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
